molecular formula C8H9NO3 B13996726 N-(2-Methoxy-phenyl)-carbamic acid CAS No. 36359-19-0

N-(2-Methoxy-phenyl)-carbamic acid

Cat. No.: B13996726
CAS No.: 36359-19-0
M. Wt: 167.16 g/mol
InChI Key: DBLSJJAIARSHKC-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-carbamic acid: is an organic compound that belongs to the class of carbamic acids It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-phenyl)-carbamic acid typically involves the reaction of 2-methoxyaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2-Methoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-phenyl)-carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamic acid moiety to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(2-Methoxy-phenyl)-carbamic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific enzymes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-carbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy group and carbamic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-Phenyl-carbamic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    N-(4-Methoxy-phenyl)-carbamic acid: The methoxy group is positioned differently, affecting its interactions and applications.

    N-(2-Hydroxy-phenyl)-carbamic acid: The methoxy group is replaced with a hydroxy group, leading to distinct chemical behavior.

Uniqueness: N-(2-Methoxy-phenyl)-carbamic acid is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

(2-methoxyphenyl)carbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-5-3-2-4-6(7)9-8(10)11/h2-5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLSJJAIARSHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035247
Record name N-(2-Methoxyphenyl)carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36359-19-0
Record name N-(2-Methoxyphenyl)carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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